

N6-Methyl-xylo-adenosine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: N6-Methyl-xylo-adenosine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of **N6-Methyl-xylo-adenosine**, a notable adenosine analog. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed methodologies and a summary of its characteristics.

Core Chemical Properties

N6-Methyl-xylo-adenosine is a modified nucleoside analog of adenosine. Its structural distinction lies in the xylofuranosyl sugar moiety and a methyl group at the N6 position of the adenine base.

Chemical Structure and Identifiers

Property	Value
IUPAC Name	(2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol[1]
Molecular Formula	C11H15N5O4[1][2]
Molecular Weight	281.27 g/mol [1][2]
CAS Number	65494-95-3[3]
Synonyms	NSC 97113; 9H-Purin-6-amine, N-methyl-9-β-D-xylofuranosyl-; N-Methyl-9-beta-D-xylofuranosyl-9H-purine-6-amine[1]

Physicochemical Data (Predicted)

Precise experimental data for several physicochemical properties of **N6-Methyl-xylo-adenosine** are not readily available in the current literature. The following table presents predicted values.

Property	Predicted Value
Boiling Point	649.1 ± 65.0 °C[1]
Density	1.85 ± 0.1 g/cm ³ [1]

Synthesis of N6-Methyl-xylo-adenosine

A detailed protocol for the laboratory synthesis of **N6-Methyl-xylo-adenosine** has been established, primarily involving the N-methylation of a xylofuranosyladenine precursor.

Experimental Protocol: N6-Methylation Reaction

This protocol is adapted from established methodologies for the methylation of adenosine analogs.[4]

Materials and Reagents:

- 9-β-D-xylofuranosyladenine (≥98%)

- Dimethyl sulfate (DMS) ($\geq 99\%$)
- Sodium hydroxide (NaOH) (ACS grade)
- Dowex 1-X8 resin (OH⁻ form, 200-400 mesh)
- Ammonium bicarbonate (NH₄HCO₃) ($\geq 99\%$)
- Methanol (MeOH) (Anhydrous)
- Dichloromethane (DCM) (Anhydrous)
- Hydrochloric acid (HCl) (ACS grade)
- Deionized water

Procedure:

- Dissolve 1.0 g of 9- β -D-xylofuranosyladenine in 50 mL of a 0.5 M aqueous solution of sodium hydroxide in a 100 mL round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add 1.5 equivalents of dimethyl sulfate to the cooled solution while stirring.
- Maintain the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
- Neutralize the reaction mixture with 1 M HCl.
- Purify the product using a Dowex 1-X8 (OH⁻ form) column, eluting with a gradient of ammonium bicarbonate solution.
- Lyophilize the fractions containing the product to obtain **N6-Methyl-xylo-adenosine** as a white solid.
- Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.

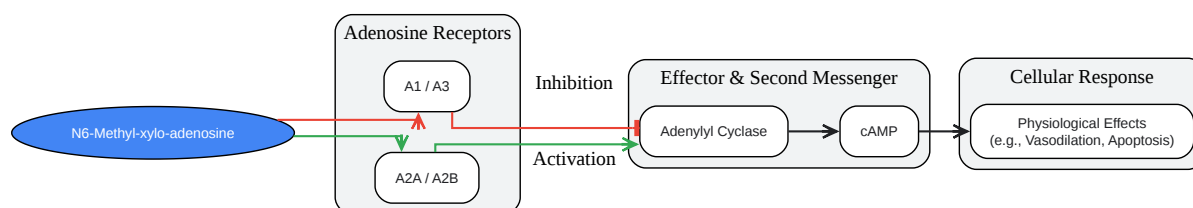
Biological Activity and Potential Applications

As an adenosine analog, **N6-Methyl-xylo-adenosine** is recognized for its potential to interact with biological systems that respond to endogenous adenosine. The primary areas of investigation for adenosine analogs include vasodilation and cancer therapy.[3][5]

Mechanism of Action (Hypothesized)

The biological effects of adenosine analogs are typically mediated through their interaction with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors. The specific receptor subtype affinity and downstream signaling pathways for **N6-Methyl-xylo-adenosine** have not been extensively characterized in the available literature.

The general signaling pathway for adenosine receptors involves the modulation of adenylyl cyclase activity, leading to changes in intracellular cyclic AMP (cAMP) levels. Activation of A2A and A2B receptors typically stimulates adenylyl cyclase, increasing cAMP, while A1 and A3 receptor activation usually inhibits adenylyl cyclase, decreasing cAMP levels.

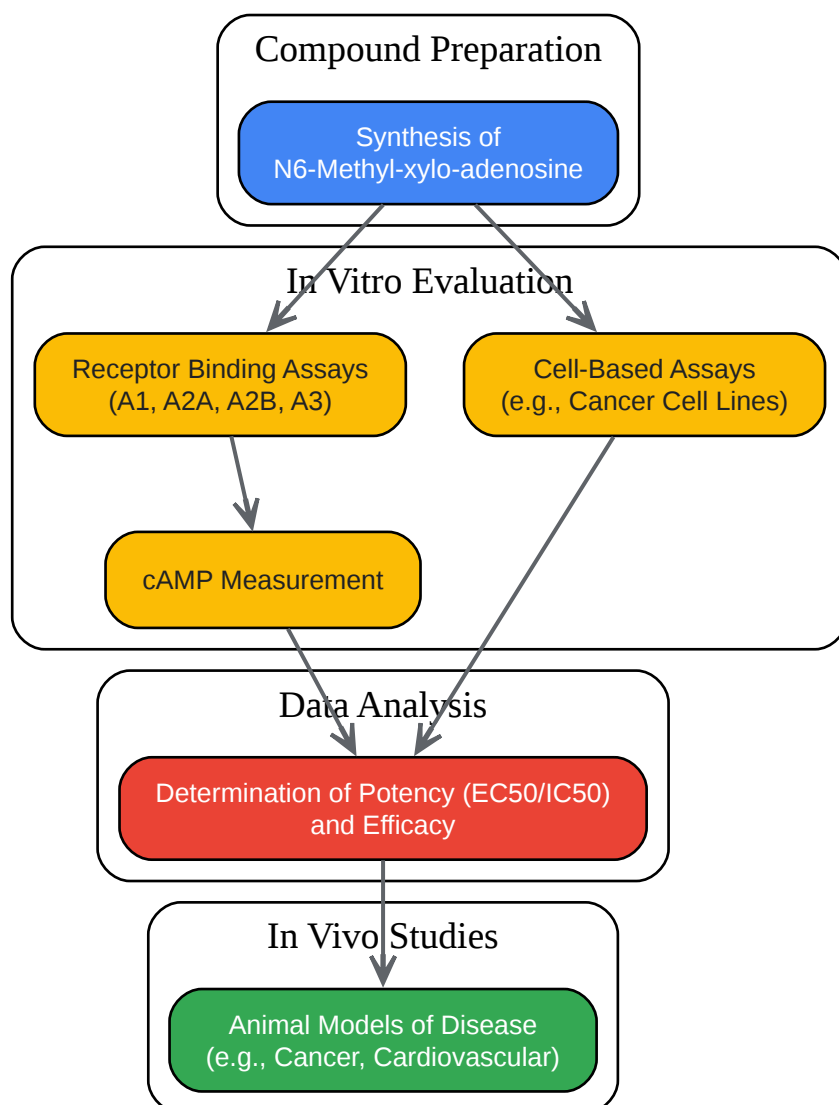


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Hypothesized Adenosine Receptor Signaling Pathway for **N6-Methyl-xylo-adenosine**.

Experimental Workflow for Biological Characterization

The following diagram outlines a general workflow for the biological evaluation of nucleoside analogs like **N6-Methyl-xylo-adenosine**.



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